molecular formula C19H19BrCl2N2O4 B14809792 N'-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanehydrazide

N'-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanehydrazide

Cat. No.: B14809792
M. Wt: 490.2 g/mol
InChI Key: JPBRUHNSLLXWQO-UHFFFAOYSA-N
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Description

N’-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanohydrazide is a complex organic compound characterized by the presence of multiple halogenated aromatic rings and hydrazide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:

    Preparation of 4-bromo-2-methylphenol: This can be achieved through bromination of 2-methylphenol using bromine in the presence of a catalyst.

    Formation of 4-bromo-2-methylphenoxyacetic acid: This involves the reaction of 4-bromo-2-methylphenol with chloroacetic acid under basic conditions.

    Synthesis of 4-(2,4-dichlorophenoxy)butanoic acid: This is prepared by reacting 2,4-dichlorophenol with butanoic acid in the presence of a base.

    Coupling Reaction: The final step involves the coupling of 4-bromo-2-methylphenoxyacetic acid with 4-(2,4-dichlorophenoxy)butanoic acid hydrazide under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-chloro-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanohydrazide
  • N’-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-difluorophenoxy)butanohydrazide

Uniqueness

N’-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanohydrazide is unique due to the specific combination of halogenated aromatic rings and hydrazide functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H19BrCl2N2O4

Molecular Weight

490.2 g/mol

IUPAC Name

N'-[2-(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanehydrazide

InChI

InChI=1S/C19H19BrCl2N2O4/c1-12-9-13(20)4-6-16(12)28-11-19(26)24-23-18(25)3-2-8-27-17-7-5-14(21)10-15(17)22/h4-7,9-10H,2-3,8,11H2,1H3,(H,23,25)(H,24,26)

InChI Key

JPBRUHNSLLXWQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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